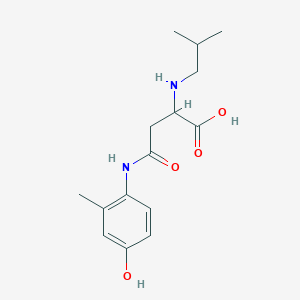

4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Description

4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic derivative of 4-oxobutanoic acid, featuring a 4-hydroxy-2-methylphenylamino group at the 4-position and an isobutylamino substituent at the 2-position.

Properties

IUPAC Name |

4-(4-hydroxy-2-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)8-16-13(15(20)21)7-14(19)17-12-5-4-11(18)6-10(12)3/h4-6,9,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLMIUSXTHDNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Hydroxy-2-methylphenyl Intermediate:

Amination Reaction: The hydroxy-2-methylphenyl intermediate undergoes an amination reaction to introduce the amino group.

Formation of the Isobutylamino Intermediate:

Coupling Reaction: The final step involves coupling the intermediates to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino groups may yield primary or secondary amines.

Scientific Research Applications

4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The naphthyl derivative (logP = 2.81) exhibits higher lipophilicity than phenyl analogs, suggesting improved membrane permeability . Halogenated derivatives (e.g., 4-[(2-fluorophenyl)amino] and 4-(3,5-dichlorophenyl)) may enhance binding affinity in enzyme inhibition or metal coordination .

Biological Relevance: The endogenous metabolite 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid highlights the role of amino-substituted 4-oxobutanoic acids in metabolic pathways .

Structural Flexibility: Unsaturated analogs (e.g., (2Z)-4-(4-methylphenyl)amino-4-oxobut-2-enoic acid) introduce conformational rigidity, which could influence biological activity . The isobutylamino group in the target compound may enhance steric interactions compared to smaller substituents (e.g., ethylamino in ).

Biological Activity

4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H22N2O3, characterized by the presence of hydroxy, amino, and oxo functional groups. The compound exhibits multiple reactive sites that can engage in various biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1098635-75-6 |

| Solubility | Soluble in organic solvents, limited solubility in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy and amino groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially influencing their activity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders.

- Receptor Modulation : The compound may act as a modulator for various receptors due to its structural similarity to known ligands.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.5 | |

| HeLa (Cervical) | 12.3 | |

| A549 (Lung) | 18.7 |

These results indicate a promising potential for development as an anticancer agent.

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in animal models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Neuroprotective Effects

Recent studies suggest neuroprotective properties, where the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of the compound to mice with xenograft tumors showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

- Neuroprotection in Rodent Models : In models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.